molecular formula C10H20N2O7 B13890194 (2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

(2S)-2,6-diaminohexanoic acid,(2S)-2-hydroxybutanedioic acid

Cat. No.: B13890194
M. Wt: 280.28 g/mol
InChI Key: NWZSZGALRFJKBT-UHFFFAOYSA-N
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Description

(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are organic compounds with significant roles in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • (2S)-2,6-diaminohexanoic acid (L-lysine)

      Biosynthesis: L-lysine is synthesized in microorganisms and plants via the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway.

      Chemical Synthesis: Industrially, L-lysine is produced through fermentation using bacteria such as under controlled conditions of pH, temperature, and nutrient supply.

  • (2S)-2-hydroxybutanedioic acid (L-malic acid)

      Biosynthesis: L-malic acid is naturally produced in living organisms as part of the citric acid cycle.

      Chemical Synthesis: Industrial production involves the hydration of fumaric acid or maleic acid using catalysts under specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

  • (2S)-2,6-diaminohexanoic acid (L-lysine)

      Oxidation: L-lysine can undergo oxidative deamination to produce α-keto acids.

      Reduction: It can be reduced to form various derivatives used in pharmaceuticals.

      Substitution: L-lysine reacts with acylating agents to form N-acyl derivatives.

  • (2S)-2-hydroxybutanedioic acid (L-malic acid)

      Oxidation: L-malic acid can be oxidized to oxaloacetic acid.

      Reduction: It can be reduced to form malic acid derivatives.

      Substitution: L-malic acid reacts with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acylating agents like acetic anhydride and alcohols are commonly used.

Major Products

    L-lysine: α-keto acids, N-acyl derivatives.

    L-malic acid: Oxaloacetic acid, malic acid esters.

Scientific Research Applications

Chemistry

    L-lysine: Used in the synthesis of biodegradable polymers and as a chiral building block in organic synthesis.

    L-malic acid: Utilized as a precursor in the synthesis of various organic compounds.

Biology

    L-lysine: Essential for protein synthesis and plays a role in collagen formation.

    L-malic acid: Involved in the citric acid cycle, crucial for energy production in cells.

Medicine

    L-lysine: Used as a dietary supplement to promote growth and tissue repair.

    L-malic acid: Employed in the treatment of fibromyalgia and chronic fatigue syndrome.

Industry

    L-lysine: Added to animal feed to enhance growth and improve feed efficiency.

    L-malic acid: Used as a flavor enhancer and preservative in the food and beverage industry.

Mechanism of Action

  • (2S)-2,6-diaminohexanoic acid (L-lysine)

      Mechanism: L-lysine is incorporated into proteins during translation by ribosomes. It interacts with various enzymes and receptors, influencing metabolic pathways.

      Molecular Targets: Ribosomes, enzymes involved in collagen synthesis, and receptors in the central nervous system.

  • (2S)-2-hydroxybutanedioic acid (L-malic acid)

      Mechanism: L-malic acid participates in the citric acid cycle, facilitating the production of ATP through oxidative phosphorylation.

      Molecular Targets: Enzymes such as malate dehydrogenase and fumarase.

Comparison with Similar Compounds

  • Similar Compounds

      L-lysine: Similar amino acids include L-arginine and L-ornithine.

      L-malic acid: Similar compounds include citric acid and fumaric acid.

  • Uniqueness

      L-lysine: Unique due to its essential role in protein synthesis and its involvement in collagen formation.

      L-malic acid: Distinct for its role in the citric acid cycle and its use as a flavor enhancer.

Conclusion

(2S)-2,6-diaminohexanoic acid and (2S)-2-hydroxybutanedioic acid are vital compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and mechanisms of action make them indispensable in various scientific and industrial processes.

Properties

Molecular Formula

C10H20N2O7

Molecular Weight

280.28 g/mol

IUPAC Name

2,6-diaminohexanoic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

NWZSZGALRFJKBT-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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